molecular formula C12H13FN2O3 B11803729 tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate

tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate

Cat. No.: B11803729
M. Wt: 252.24 g/mol
InChI Key: WOIMKDBOBPSDJL-UHFFFAOYSA-N
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Description

tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate is a fluorinated isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using scalable reaction conditions and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole derivatives .

Scientific Research Applications

tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated isoxazole derivatives and isoxazole-based carbamates. Examples include:

Uniqueness

tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential as a pharmacophore .

Properties

Molecular Formula

C12H13FN2O3

Molecular Weight

252.24 g/mol

IUPAC Name

tert-butyl N-(4-fluoro-1,2-benzoxazol-3-yl)carbamate

InChI

InChI=1S/C12H13FN2O3/c1-12(2,3)17-11(16)14-10-9-7(13)5-4-6-8(9)18-15-10/h4-6H,1-3H3,(H,14,15,16)

InChI Key

WOIMKDBOBPSDJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC2=C1C(=CC=C2)F

Origin of Product

United States

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